molecular formula C19H18N4O2S2 B2747903 2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1251556-10-1

2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2747903
CAS No.: 1251556-10-1
M. Wt: 398.5
InChI Key: SAMHYYXFDBESKA-UHFFFAOYSA-N
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Description

2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the pyridine moiety, and the final coupling with the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine
  • 2-(5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thioacetamide

Uniqueness

Compared to similar compounds, 2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide stands out due to its unique combination of functional groups

Properties

IUPAC Name

2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-26-15-4-2-3-14(9-15)21-16(24)11-27-17-8-7-13(10-20-17)19-22-18(23-25-19)12-5-6-12/h2-4,7-10,12H,5-6,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMHYYXFDBESKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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